1-[(5-Bromofuran-2-yl)methyl]pyrrolidine
Description
1-[(5-Bromofuran-2-yl)methyl]pyrrolidine is a heterocyclic compound featuring a pyrrolidine ring linked via a methyl group to a brominated furan moiety. The bromine atom on the furan ring introduces electron-withdrawing effects, enhancing reactivity in cross-coupling reactions, while the pyrrolidine ring contributes to basicity and conformational flexibility.
Properties
IUPAC Name |
1-[(5-bromofuran-2-yl)methyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c10-9-4-3-8(12-9)7-11-5-1-2-6-11/h3-4H,1-2,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTLMDHYHQJNPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(O2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Bromofuran-2-yl)methyl]pyrrolidine typically involves the reaction of 5-bromofurfural with pyrrolidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: 5-bromofurfural and pyrrolidine.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, under reflux conditions.
Catalysts and Reagents: A base such as sodium hydride or potassium carbonate is often used to facilitate the reaction.
Purification: The product is purified using standard techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to enhance the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(5-Bromofuran-2-yl)methyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a furan-methylpyrrolidine derivative.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or sodium thiolate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce furan-methylpyrrolidine.
Scientific Research Applications
1-[(5-Bromofuran-2-yl)methyl]pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(5-Bromofuran-2-yl)methyl]pyrrolidine involves its interaction with specific molecular targets. The bromofuran group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The pyrrolidine ring provides a stable framework that can interact with biological molecules, potentially affecting biochemical pathways.
Comparison with Similar Compounds
1-(5-Bromo-2-nitrophenyl)pyrrolidine
- Molecular Formula : C₁₀H₁₁BrN₂O₂
- Molecular Weight : 283.11 g/mol
- Substituents : Bromo and nitro groups on a phenyl ring.
- Applications : Used as a medical intermediate; the nitro group facilitates reduction to amines for further functionalization.
- Key Difference : The phenyl ring lacks the oxygen heteroatom present in furan, reducing electron-richness and altering reactivity in nucleophilic substitutions compared to the target compound .
1-((3-Bromo-5-methylphenyl)sulfonyl)pyrrolidine
- Molecular Formula: C₁₂H₁₅BrNO₂S
- Molecular Weight : 304.2 g/mol
- Substituents : Bromo and methyl groups on a phenyl ring, linked via a sulfonyl group.
- Key Difference : The sulfonyl linker (vs. methyl in the target compound) increases polarity and acidity, impacting solubility and metabolic stability .
Heterocyclic Derivatives with Pyrrolidine Linkages
1-[(5-Methylfuran-2-yl)methyl]pyrrolidine
- Molecular Formula: C₁₀H₁₅NO
- Molecular Weight : 165.23 g/mol
- Substituents : Methyl group on furan.
- Applications: Potential building block for agrochemicals; the methyl group sterically hinders reactions at the furan ring compared to bromo substitution.
- Key Difference : Bromine in the target compound increases molecular weight (by ~80 g/mol) and offers sites for Suzuki-Miyaura couplings, which are unavailable in the methyl analog .
tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
- Molecular Formula : C₂₁H₃₀BrN₂O₅
- Molecular Weight : 493.38 g/mol
- Substituents : Brominated pyridine with methoxy and tert-butyl groups.
- Applications : Pyridine-based intermediates in kinase inhibitor synthesis.
- Key Difference : The pyridine ring (vs. furan) introduces nitrogen-based basicity, altering pH-dependent solubility and metal-coordination properties .
Electronic and Steric Effects of Substituents
| Compound | Aromatic System | Substituent | Linker | Molecular Weight | Key Reactivity |
|---|---|---|---|---|---|
| Target Compound | Furan | Bromo | Methyl | ~245–250 g/mol* | Halogenation sites for cross-coupling |
| 1-(5-Bromo-2-nitrophenyl)pyrrolidine | Phenyl | Bromo, nitro | Direct | 283.11 g/mol | Nitro reduction to amines |
| 1-[(5-Methylfuran-2-yl)methyl]pyrrolidine | Furan | Methyl | Methyl | 165.23 g/mol | Steric hindrance at furan ring |
| 1-((3-Bromo-5-methylphenyl)sulfonyl)pyrrolidine | Phenyl | Bromo, methyl | Sulfonyl | 304.2 g/mol | Enhanced hydrogen-bonding capability |
*Estimated based on structural analogs.
Biological Activity
1-[(5-Bromofuran-2-yl)methyl]pyrrolidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a pyrrolidine ring substituted with a 5-bromofuran moiety. The presence of the furan ring is significant for its biological interactions, particularly in targeting specific receptors or enzymes.
Anticancer Potential
Recent studies have indicated that compounds similar to this compound may exhibit anticancer properties. For instance, derivatives containing furan rings have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis.
Table 1: Anticancer Activity of Furan Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| BPU | Jurkat | 4.64 | Cell cycle arrest in sub-G1 phase |
| Similar Furan Derivative | HeLa | TBD | Induction of apoptosis |
| Similar Furan Derivative | MCF-7 | TBD | Inhibition of angiogenesis |
Note: TBD = To Be Determined
Neuropharmacological Effects
The compound's structure suggests potential interactions with neurotransmitter systems. Preliminary studies indicate that similar compounds can modulate the activity of glutamate receptors, which are implicated in various neurological disorders.
The proposed mechanism for the biological activities of this compound involves:
- Receptor Binding : The furan moiety may facilitate binding to specific receptors, enhancing or inhibiting their activity.
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit matrix metalloproteinases (MMPs), which play a crucial role in tumor progression and metastasis.
- Cell Cycle Modulation : Evidence suggests that these compounds can induce cell cycle arrest, particularly affecting the G1/S transition.
Case Studies
Several case studies highlight the biological effects of related compounds:
- Study on Anticancer Activity : A study demonstrated that a furan-containing compound exhibited significant cytotoxicity against Jurkat cells, leading to cell cycle arrest in the sub-G1 phase, suggesting its potential as an anticancer agent .
- Neuropharmacological Investigation : Another investigation focused on a related compound's ability to modulate glutamate receptor activity, showing promise for treating neurodegenerative diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
